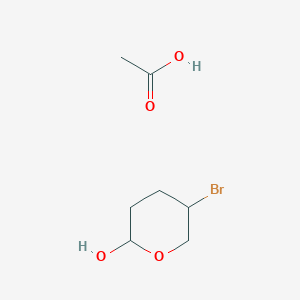

Acetic acid;5-bromooxan-2-ol

Description

Properties

CAS No. |

645413-11-2 |

|---|---|

Molecular Formula |

C7H13BrO4 |

Molecular Weight |

241.08 g/mol |

IUPAC Name |

acetic acid;5-bromooxan-2-ol |

InChI |

InChI=1S/C5H9BrO2.C2H4O2/c6-4-1-2-5(7)8-3-4;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4) |

InChI Key |

QGLHEDUHXDJXGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CC(OCC1Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4,6 Tetra O Acetyl Alpha D Glucopyranosyl Bromide

Conventional Preparative Routes from D-Glucose Precursors

The traditional synthesis of acetobromo-α-D-glucose is a well-established, multi-step process that begins with D-glucose. The core strategy involves first converting all the hydroxyl groups into acetate esters, creating a more stable intermediate, and then replacing the anomeric acetate with a bromide. This two-step approach, evolving from the work of pioneers like Emil Fischer, remains a common and effective method. researchgate.net

The initial step in the synthesis is the peracetylation of D-glucose to form D-glucose pentaacetate. This transformation protects the hydroxyl groups and activates the anomeric position for subsequent bromination. A prevalent method involves the reaction of anhydrous D-glucose with a significant excess of acetic anhydride, using a catalyst to drive the reaction.

Common catalysts for this acetylation include:

Acids: Concentrated sulfuric acid or perchloric acid are often used in catalytic amounts. The reaction is typically exothermic and may require cooling to control the temperature. orgsyn.org The process involves dissolving D-glucose in acetic anhydride and adding a few drops of the acid catalyst, followed by heating to complete the reaction. orgsyn.org

Lewis Acids: Zinc chloride can also be employed to catalyze the acetylation.

Upon completion, the reaction mixture is poured into ice water to decompose the excess acetic anhydride and precipitate the product, β-D-glucose pentaacetate, as a solid. google.com This intermediate is then filtered, washed, and dried before proceeding to the next step.

Table 1: Comparison of Acetylation Catalysts

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid | Acetic anhydride, controlled temperature (e.g., room temp to 100°C) orgsyn.orggoogle.com | Readily available, efficient | Strong acid, can cause charring if not controlled |

| Perchloric Acid | Acetic anhydride, low temperature google.com | Highly efficient | Potential safety hazards |

| Zinc Chloride | Acetic anhydride, heat | Milder than strong acids | May require longer reaction times |

Anomeric Bromination Techniques and Reagents (e.g., Phosphorus Tribromide in Glacial Acetic Acid)

With the hydroxyl groups protected, the next critical step is the selective replacement of the anomeric acetyl group of D-glucose pentaacetate with a bromine atom. This reaction must be carefully controlled to ensure the desired α-anomeric configuration of the final product.

One of the most effective and widely used methods involves treating the β-D-glucose pentaacetate intermediate with a solution of hydrogen bromide (HBr) in glacial acetic acid. guidechem.comnih.gov This process typically proceeds with high stereoselectivity, yielding the thermodynamically favored α-anomer. guidechem.com

An alternative and robust method employs phosphorus tribromide (PBr₃) as the brominating agent. chemsynlab.com Often, PBr₃ is generated in situ by reacting red phosphorus with bromine in a solvent like glacial acetic acid. google.com The glucose pentaacetate is then added to this reagent mixture. The reaction proceeds to give 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide in high yield. The mechanism involves the activation of the anomeric acetyl group, followed by a nucleophilic attack by the bromide ion.

Other brominating reagents that have been utilized include:

Titanium Tetrabromide (TiBr₄): This reagent has been used for the synthesis of glycosyl bromides from their corresponding acetylated precursors. nih.gov

Trimethylsilyl Bromide (TMSBr): A milder reagent that can convert anomeric acetates to bromides, offering the advantage of avoiding an aqueous workup. nih.gov

Table 2: Common Anomeric Bromination Reagents

| Reagent | Substrate | Typical Yield | Key Features |

|---|---|---|---|

| HBr in Acetic Acid | β-D-Glucose Pentaacetate | High | Classic method, good α-selectivity guidechem.comnih.gov |

| PBr₃ (from P + Br₂) in Acetic Acid | β-D-Glucose Pentaacetate | ~83.5% | High yield, reliable google.com |

| Acetyl Bromide | D-Glucose | Good | One-pot acetylation and bromination researchgate.net |

Stereoselective Synthesis Approaches and Anomeric Control

The stereochemical outcome at the anomeric center is of paramount importance in carbohydrate synthesis. The formation of the α-bromide is generally favored thermodynamically due to a phenomenon known as the anomeric effect. scripps.edu This effect describes the preference of an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, which corresponds to the α-configuration in glucose derivatives.

The reaction of β-D-glucose pentaacetate with HBr in acetic acid proceeds via the formation of an oxacarbenium ion intermediate. nih.gov The subsequent attack by the bromide ion preferentially occurs from the axial direction to yield the α-anomer. The presence of the participating acetyl group at the C-2 position also plays a crucial role in directing the stereochemistry, leading to the formation of the 1,2-trans-acyloxonium ion, which ultimately results in the α-bromide.

This α-anomer is a versatile glycosyl donor. In classic reactions like the Koenigs-Knorr glycosidation, the α-bromide reacts with an alcohol (glycosyl acceptor) in the presence of a promoter (often a silver salt) to form a new glycosidic bond. wikipedia.org This reaction frequently proceeds with an inversion of configuration at the anomeric center, leading to the formation of a β-glycoside, a process that relies on a stereospecific Sₙ2-type displacement. researchgate.netnih.gov Therefore, the reliable and stereoselective synthesis of the α-bromide is a critical prerequisite for the subsequent synthesis of β-linked oligosaccharides and glycoconjugates. researchgate.net

Process Optimization for Enhanced Yields and Purity

Optimizing the synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is crucial for both laboratory-scale research and potential industrial applications. Research has focused on refining reaction conditions to maximize yield and purity while minimizing reaction time and cost.

One study focused on the bromination of glucose pentaacetate using red phosphorus and bromine to generate phosphorus tribromide in situ. By carefully controlling the reaction parameters, a yield of 83.5% was achieved. Another patented method highlights the importance of controlling the stoichiometric ratios of reactants and reagents, such as the mass-to-volume ratio of D-glucose to acetic anhydride and the volume ratio of glacial acetic acid to bromine. google.com This optimization, along with precise control over temperature, reaction time, and the speed of material addition, resulted in yields between 82% and 87% and a final product purity exceeding 98.5%. google.com

Purification of the final product is also a critical aspect of process optimization. The crude product is often unstable, particularly in the presence of moisture. guidechem.com Standard purification involves recrystallization from anhydrous solvents. Effective solvent systems for recrystallization include diisopropyl ether or a mixture of diethyl ether and pentane. chemicalbook.com For storage, the crystalline product should be kept in a vacuum desiccator over a drying agent to maintain its stability. chemicalbook.com The development of milder bromination methods, such as those using TMSBr, also contributes to process optimization by simplifying the workup and purification stages, as they can eliminate the need for aqueous washes that might hydrolyze the product. nih.gov

Reactivity and Mechanistic Investigations of 2,3,4,6 Tetra O Acetyl Alpha D Glucopyranosyl Bromide

Anomeric Reactivity in Glycosidic Bond Formation

The reactivity of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide is significantly influenced by the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position rather than the sterically less hindered equatorial position. wikipedia.orgscripps.edu In the case of acetobromoglucose, the alpha-anomer places the bromine atom in the axial orientation, which is stabilized by this stereoelectronic effect. nih.govresearchgate.net

This axial orientation has profound implications for reactivity. The alpha-anomer is generally more stable and less reactive than its corresponding beta-anomer, which would have an equatorial bromine. universiteitleiden.nl However, the departure of the bromide leaving group, facilitated by a promoter, leads to the formation of an electrophilic intermediate that is reactive toward nucleophiles (glycosyl acceptors). universiteitleiden.nlnih.gov The formation of this intermediate is the crucial first step in creating a glycosidic bond. nih.gov Nucleophilic replacement reactions with acetobromoglucose typically proceed with an inversion of stereochemistry, leading to the formation of β-glycosides. pastic.gov.pk For instance, reaction with sodium azide (B81097) yields 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide. pastic.gov.pkresearchgate.net

Catalysis in Glycosylation Reactions

Promoters or catalysts are essential for activating the anomeric carbon and facilitating the displacement of the bromide leaving group. universiteitleiden.nl Various classes of catalysts are employed, each influencing the reaction mechanism and stereochemical outcome.

Lewis acids are commonly used promoters that coordinate to the anomeric leaving group, weakening the C-Br bond and promoting its departure. mdpi.com

Boron trifluoride etherate (BF₃·Et₂O) : This Lewis acid activates glycosyl donors by coordinating with the anomeric leaving group or a participating group. reddit.comnih.gov In the context of glycosyl bromides, it facilitates the formation of the electrophilic intermediate necessary for glycosylation. nih.gov BF₃·Et₂O is recognized as an effective catalyst for promoting the conversion of intermediates like 1,2-orthoesters into the corresponding 1,2-trans-glycosides. nih.govbohrium.com

Mercury(II) cyanide (Hg(CN)₂) : Historically used in Koenigs-Knorr glycosylations, mercury salts like Hg(CN)₂ act as effective promoters. They assist in the removal of the bromide, generating a reactive glycosyl cation intermediate that is then attacked by the acceptor alcohol.

Silver salts are classic promoters for glycosyl halides. Silver triflate (AgOTf) is a powerful activator due to the strong Lewis acidity of the silver ion and the non-coordinating nature of the triflate anion. The silver ion coordinates to the bromine, precipitating silver bromide and generating a highly reactive glycosyl triflate intermediate or a transient oxocarbenium ion. universiteitleiden.nl This high reactivity can favor Sₙ1-like pathways. Other silver salts, such as silver carbonate (Ag₂CO₃) and silver oxide (Ag₂O), are also used, often acting as both a promoter and an acid scavenger. nih.govnih.gov

Phase transfer catalysis (PTC) provides an alternative method for glycosylation, particularly for reactions involving anionic nucleophiles. In a biphasic system (e.g., dichloromethane/water), a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the nucleophile from the aqueous phase to the organic phase containing the glycosyl bromide. This allows the reaction to proceed under milder, heterogeneous conditions. This technique has been successfully applied to the synthesis of glycosyl azides and thioglycosides from acetobromoglucose. pastic.gov.pk

Regio- and Stereochemical Control in Glycosylation (Alpha- vs. Beta-selectivity)

Controlling the stereochemical outcome of glycosylation—achieving either the α- (1,2-cis) or β- (1,2-trans) linkage—is a central challenge in carbohydrate synthesis. cdnsciencepub.comijres.org For donors like 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide, the acetyl group at the C-2 position plays a crucial role.

Neighboring Group Participation : The C-2 acetyl group can participate in the reaction mechanism. As the bromide departs, the carbonyl oxygen of the C-2 acetyl group can attack the anomeric center from the back face, forming a cyclic dioxolenium ion intermediate. This intermediate shields the alpha-face of the sugar. The glycosyl acceptor can then only attack from the beta-face, leading to the exclusive formation of the 1,2-trans (β) glycosidic bond. This is a powerful method for ensuring β-selectivity.

Solvent Effects : The choice of solvent can significantly influence stereoselectivity. Ethereal solvents (like diethyl ether) can favor the formation of α-glycosides, potentially through an Sₙ2-like double inversion mechanism involving the solvent. cdnsciencepub.com In contrast, nitrile solvents (like acetonitrile) tend to promote the formation of β-glycosides. cdnsciencepub.com

Promoter and Temperature : The nature of the promoter and the reaction temperature also affect the stereochemical outcome. chemrxiv.org Strong promoters that favor a dissociative Sₙ1 mechanism may lead to mixtures of anomers, while conditions promoting neighboring group participation or an Sₙ2 pathway can provide high stereoselectivity.

The table below summarizes the influence of various factors on the stereoselectivity of glycosylation reactions.

| Factor | Condition Favoring α-selectivity | Condition Favoring β-selectivity | Mechanism Involved |

| Protecting Group at C-2 | Non-participating (e.g., benzyl (B1604629) ether) | Participating (e.g., acetyl, benzoyl) | Neighboring Group Participation |

| Solvent | Ethereal (e.g., Diethyl ether) | Nitrile (e.g., Acetonitrile) | Solvent Participation, Sₙ1/Sₙ2 balance |

| Reaction Pathway | Sₙ1 with kinetic control | Sₙ2 or Neighboring Group Participation | Intermediate stability and accessibility |

| Temperature | Low temperatures can sometimes favor the kinetic α-product | Thermodynamic control or NGP pathways | Kinetic vs. Thermodynamic Product |

Analysis of Competing Side Reactions (e.g., Hydrolysis, Beta-elimination) and Strategies for Their Mitigation

In the synthesis of glycosides using 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, the desired nucleophilic substitution at the anomeric center is often accompanied by competing side reactions. The two most prominent of these are hydrolysis and β-elimination, which can significantly reduce the yield of the target glycoside. A thorough understanding of the mechanisms of these side reactions is crucial for developing effective strategies for their mitigation.

Hydrolysis

Hydrolysis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide to 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a significant competing reaction, particularly in the presence of water. The glycosyl bromide is highly susceptible to nucleophilic attack by water, which can proceed through mechanisms with both SN1 and SN2 characteristics, depending on the reaction conditions.

Mechanistic Insights: The reaction likely proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped by water. The presence of acetyl groups on the pyranose ring influences the reactivity of the anomeric center.

Strategies for Mitigation:

Anhydrous Reaction Conditions: The most critical factor in mitigating hydrolysis is the stringent exclusion of water from the reaction mixture. This is typically achieved by using thoroughly dried solvents and reagents, as well as performing the reaction under an inert atmosphere (e.g., argon or nitrogen). The historical Koenigs-Knorr reaction, for instance, emphasized the need for anhydrous conditions for successful glycosylation. nih.gov

Use of Desiccants: The addition of desiccants, such as molecular sieves, to the reaction mixture can help to scavenge any trace amounts of water that may be present.

Reaction Temperature: Lowering the reaction temperature can decrease the rate of hydrolysis, as it is an activated process.

A summary of mitigation strategies for hydrolysis is presented in the table below.

| Strategy | Principle | Key Considerations |

| Anhydrous Conditions | Minimizes the presence of the nucleophile (water) required for the hydrolysis reaction. | Requires careful drying of solvents, reagents, and glassware. |

| Inert Atmosphere | Prevents the introduction of atmospheric moisture into the reaction. | Standard practice for moisture-sensitive reactions. |

| Use of Desiccants | Actively removes trace amounts of water from the reaction mixture. | Choice of desiccant should be compatible with the reaction conditions. |

| Low Temperature | Reduces the kinetic rate of the hydrolysis reaction. | May also slow down the desired glycosylation reaction. |

Beta-elimination

Beta-elimination is another significant side reaction that competes with glycosylation, leading to the formation of a glycal, specifically 2-acetoxy-D-glucal triacetate. This reaction involves the elimination of the bromide from the anomeric carbon (C-1) and a proton from the adjacent carbon (C-2).

Mechanistic Insights: The mechanism of β-elimination of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide has been studied in detail. The reaction is notably catalyzed by bases, such as secondary amines, and is promoted by polar solvents and the addition of salts, particularly those containing bromide ions. cdnsciencepub.com A proposed mechanism involves the initial dissociation of the glycosyl bromide to form a glycosyloxocarbonium ion. Subsequently, a base facilitates the removal of the proton at C-2, leading to the formation of the double bond characteristic of the glycal product. cdnsciencepub.com

The rate of this elimination is in competition with the rate of nucleophilic substitution by the desired alcohol or another nucleophile. cdnsciencepub.com The structure of the amine catalyst plays a crucial role; sterically hindered amines are less effective at promoting the elimination reaction. cdnsciencepub.com

Strategies for Their Mitigation:

Choice of Base/Promoter: When a base is required, using a sterically hindered, non-nucleophilic base can disfavor the β-elimination pathway. In the context of the Koenigs-Knorr reaction and its variants, the choice of promoter is critical. While traditional promoters like silver carbonate can be effective, they can also promote side reactions. wikipedia.org

Solvent Selection: The use of non-polar, non-participating solvents can suppress the formation of the oxocarbenium ion intermediate, thereby disfavoring the elimination pathway. Ethereal solvents, for example, can influence the stereochemical outcome of glycosylation and may also affect the extent of side reactions. cdnsciencepub.comscholaris.ca

Temperature Control: As with hydrolysis, lower reaction temperatures can help to minimize β-elimination.

Control of Reaction Time: Monitoring the reaction progress and stopping it once the desired product has formed can prevent the accumulation of elimination byproducts.

A summary of mitigation strategies for β-elimination is presented in the table below.

| Strategy | Principle | Key Considerations |

| Choice of Base/Promoter | Sterically hindered bases are less likely to access the C-2 proton, thus reducing the rate of elimination. | The basicity must still be sufficient for the desired reaction. |

| Solvent Selection | Non-polar solvents can disfavor the formation of the charged intermediate required for elimination. | The solvent must be suitable for the solubility of reactants. |

| Low Temperature | Reduces the kinetic rate of the elimination reaction. | May also slow down the desired glycosylation. |

| Reaction Monitoring | Prevents prolonged reaction times that could lead to increased formation of the elimination product. | Requires analytical techniques like TLC or HPLC. |

By carefully controlling the reaction conditions, particularly the exclusion of water, the choice of solvent and base/promoter, and the reaction temperature, the competing side reactions of hydrolysis and β-elimination can be effectively minimized, leading to higher yields of the desired glycosylated product.

Applications in Synthetic Organic and Carbohydrate Chemistry

Versatile Glycosyl Donor in Oligosaccharide Synthesis

The strategic use of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide enables the synthesis of a diverse array of glycosides, which are crucial for building oligosaccharides with defined structures and functions.

The formation of O-glycosidic bonds is a cornerstone of carbohydrate chemistry, and 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide is frequently employed for this purpose. In a typical reaction, the glycosyl bromide is activated by a promoter, often a silver or mercury salt, to facilitate the coupling with a hydroxyl-containing acceptor molecule.

A notable example involves the glycosylation of 2-bromoethanol (B42945) using a mixture of 1,2,3,4-tetra-O-acetyl-d-xylopyranose anomers in the presence of boron trifluoride etherate (BF₃·Et₂O). This reaction yields a mixture of the corresponding α- and β-d-xylopyranosides mdpi.com. The reaction conditions and outcomes are summarized in the table below.

| Glycosyl Donor | Acceptor | Promoter | Product(s) | Reference |

| 1,2,3,4-tetra-O-acetyl-d-xylopyranose (α/β mixture) | 2-bromoethanol | BF₃·Et₂O | 2-Bromoethyl 2,3,4-tri-O-acetyl-β-d-xylopyranoside and its α-anomer | mdpi.com |

This method highlights the utility of acetylated xylose precursors in synthesizing O-glycosides, which can be further modified to introduce other functionalities.

S-Glycosides, which contain a sulfur atom in the glycosidic linkage, are of significant interest due to their increased stability towards enzymatic hydrolysis compared to their O-glycoside counterparts. This stability makes them valuable tools for studying carbohydrate-protein interactions and as potential therapeutic agents.

The synthesis of S-glycosides can be effectively achieved using 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide or its derivatives. For instance, a related compound, 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose, can be converted into the corresponding α-1-bromide. This thio-xylopyranosyl bromide has been successfully used as a glycosyl donor for the glycosylation of 4-cyanothiophenol. The reaction conditions can be tuned to favor the formation of either the α- or β-anomer of the resulting 1,5-dithio-D-xylopyranoside nih.gov.

| Glycosyl Donor | Acceptor | Promoter/Conditions | Product(s) | Reference |

| 2,3,4-tri-O-acetyl-5-thio-α-D-xylopyranosyl bromide | 4-cyanothiophenol | Potassium carbonate | 4-cyanophenyl 2,3,4-tri-O-acetyl-1,5-dithio-α- and β-D-xylopyranoside | nih.gov |

These S-linked xylopyranosides have been investigated for their potential biological activities, such as antithrombotic properties nih.gov.

C-Glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are exceptionally stable analogues of naturally occurring O-glycosides. Their resistance to both enzymatic and chemical hydrolysis makes them attractive candidates for the development of drugs and biochemical probes.

The synthesis of C-glycosides often presents a significant challenge. However, interesting byproducts observed during S-glycosylation reactions have provided insights into C-glycoside formation. In the glycosylation of 4-cyanothiophenol with a 5-thio-D-xylopyranosyl bromide donor in the presence of potassium carbonate, in addition to the expected S-glycosides, two aryl C-glycosylated-thioglycosides were isolated. These byproducts feature a C-C bond between the xylopyranosyl ring and the aromatic acceptor nih.gov.

| Glycosyl Donor | Acceptor | Promoter/Conditions | C-Glycoside Byproduct(s) | Reference |

| 2,3,4-tri-O-acetyl-5-thio-α-D-xylopyranosyl bromide | 4-cyanothiophenol | Potassium carbonate | 4-cyano-2-(2,3,4-tri-O-acetyl-5-thio-β-D-xylopyranosyl)phenyl 2,3,4-tri-O-acetyl-1,5-dithio-α- and β-D-xylopyranoside | nih.gov |

This serendipitous formation of C-glycosides underscores the potential for developing targeted synthetic routes to these stable carbohydrate mimetics using xylopyranosyl bromide donors.

N-Glycosides, which contain a nitrogen atom in the glycosidic linkage, are fundamental components of nucleosides, nucleotides, and glycoproteins. The synthesis of N-glycosides is crucial for the development of antiviral and anticancer drugs, as well as for studying the role of carbohydrates in biological recognition processes.

The reaction of a glycosyl halide like 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide with a nitrogen-containing nucleophile, such as a silylated nucleobase, is a common strategy for forming N-glycosidic bonds. This approach is widely used in the synthesis of nucleoside analogues. While specific examples detailing the use of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide are not extensively documented in the provided search results, the general principle of reacting a per-acetylated glycosyl halide with a nucleobase is a well-established method in carbohydrate and nucleoside chemistry. The acetyl groups at C-2 can provide neighboring group participation, often leading to the stereoselective formation of 1,2-trans-glycosides.

Preparation of Glycoconjugates for Biochemical Research

Glycoconjugates, molecules in which carbohydrates are covalently linked to other chemical species such as proteins, lipids, or small molecules, are essential for a myriad of biological functions. 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide serves as a key starting material for the synthesis of xylosides that can be incorporated into larger glycoconjugates for biochemical investigations.

For example, xylosides containing a quaternary ammonium (B1175870) aglycone have been synthesized and evaluated for their antimicrobial and mutagenic activities researchgate.net. These compounds were prepared by reacting an acetylated xylopyranoside with various tertiary amines to introduce a positively charged group. The biological activity of these glycoconjugates was found to be dependent on the length of the alkyl chain attached to the ammonium salt researchgate.net.

| Glycoconjugate Type | Biological Application Investigated | Key Finding | Reference |

| d-Xylopyranosides with quaternary ammonium aglycones | Antimicrobial and mutagenic activity | The greatest antimicrobial activity was observed with the longest alkyl chain. | researchgate.net |

Such studies demonstrate how 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide can be utilized to create novel glycoconjugates with potential therapeutic applications, providing valuable tools for biochemical and pharmacological research.

Building Block for Chemically Modified Sugar Derivatives

Beyond its role as a glycosyl donor, 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide is a valuable precursor for the synthesis of chemically modified sugar derivatives. These modifications can include deoxygenation, introduction of different functional groups, or alteration of stereochemistry, leading to novel carbohydrate structures with unique properties and biological activities.

An important class of modified sugars are the 2-deoxy-sugars, which are components of several biologically active natural products, including some antibiotics and anticancer agents. While direct deoxygenation of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide is not detailed, a related study on the hydrogenolysis of benzoylated glycopyranosyl bromides provides a relevant synthetic strategy. It has been shown that the hydrogenolysis of tri-O-benzoyl-α-D-xylopyranosyl bromide can lead to the formation of tri-O-benzoyl-2-deoxy-α-D-threo-pentopyranose actachemscand.org. This transformation proceeds through a proposed acyl migration from the C-2 position to the anomeric carbon.

This methodology, which is dependent on the 1,2-cis configuration of the starting bromide, provides a pathway to 2-deoxy-sugars that can be applied to xylopyranosyl systems. The ability to selectively remove a hydroxyl group from the sugar ring opens up avenues for synthesizing a wide range of modified carbohydrate building blocks for various applications in medicinal chemistry and glycobiology.

Synthesis of Fluorinated Analogues

The synthesis of glycosyl fluorides from glycosyl bromides is a key transformation in carbohydrate chemistry, often driven by the precipitation of silver salts. Reagents like silver fluoride (B91410) (AgF) and silver tetrafluoroborate (B81430) (AgBF4) are employed to displace the bromide atom at the anomeric center with a fluoride atom. acs.orgresearchgate.net While direct references to "Acetic acid;5-bromooxan-2-ol" in this context are scarce, the underlying principle involves the conversion of a glycosyl bromide, which can be generated using HBr in acetic acid, into a glycosyl fluoride. acs.org For instance, the generation of an α-galactosyl bromide using excess hydrogen bromide in acetic acid is a documented step preceding subsequent glycosylation reactions. acs.org This highlights the role of the HBr/acetic acid system in creating the necessary glycosyl bromide precursor for fluorination.

Table 1: Reagents for Synthesis of Glycosyl Fluorides from Glycosyl Bromides

| Reagent | Solvent(s) | Driving Force |

| Silver fluoride (AgF) | Acetonitrile, DMF | Precipitation of silver bromide |

| Silver tetrafluoroborate (AgBF4) | Water, Organic Solvents | Precipitation of silver bromide |

Synthesis of Azido Analogues (e.g., beta-D-glucopyranosyl azide)

The synthesis of glycosyl azides, such as β-D-glucopyranosyl azide (B81097), is a well-established application of glycosyl bromides. ed.govresearchgate.netresearchgate.net This reaction typically proceeds via a stereospecific SN2 mechanism, where an azide source, commonly sodium azide, displaces the anomeric bromide. sci-hub.seresearchgate.net The starting material for this synthesis is often a peracetylated glycosyl bromide, like acetobromoglucose, which is prepared by reacting the peracetylated sugar with hydrogen bromide in acetic acid. sci-hub.seresearchgate.net The subsequent reaction with sodium azide, often in a solvent mixture like acetone/water, leads to the formation of the β-glycosyl azide with an inversion of stereochemistry at the anomeric carbon. sci-hub.seresearchgate.net This method is valued for its efficiency and the stereochemical purity of the product. ed.gov

Table 2: Synthesis of β-D-glucopyranosyl azide

| Starting Material | Reagents | Product | Mechanism |

| Acetobromoglucose | Sodium azide in acetone/water | β-D-glucopyranosyl azide | SN2 |

Synthesis of Sulfur-Substituted Analogues

Glycosyl bromides are also versatile precursors for the synthesis of sulfur-containing carbohydrate analogues, such as thioglycosides and glycosyl disulfides. nih.govfrontiersin.orgresearchgate.net Thioglycosides can be synthesized by reacting glycosyl bromides with a thiol in the presence of a base. These compounds are valuable intermediates in their own right for further glycosylation reactions. nih.govnih.govmdpi.com Additionally, glycosyl disulfides can be synthesized from glycosyl bromides through various methods, including treatment with tetrathiomolybdate. rsc.org The preparation of the requisite glycosyl bromide donor can be achieved through methods involving HBr in acetic acid. For example, 2-thioacetyl (SAc) glucosyl and galactosyl bromide donors are readily obtained by treating the corresponding 1-O-acetyl, 2-SAc sugars with an HBr-CH3COOH solution. researchgate.net

Contributions to the Synthesis of Biologically Active Oligosaccharides and Glycosylated Natural Products

The formation of glycosidic linkages is the cornerstone of oligosaccharide and glycoconjugate synthesis. Glycosyl bromides, whose synthesis is often facilitated by acetic acid, are classical glycosyl donors in these complex constructions. rsc.orgrsc.orgnih.gov The Koenigs-Knorr method, a foundational strategy in carbohydrate chemistry, utilizes glycosyl bromides activated by heavy metal salts to couple with a glycosyl acceptor, forming a new glycosidic bond. rsc.orgnih.gov This methodology has been instrumental in the synthesis of a wide array of biologically significant oligosaccharides and glycosylated natural products, including fucosylated chitobiosides and flavonoid glycosides. cdnsciencepub.comrsc.orgnih.gov The stability and reactivity of the glycosyl bromide donor are critical for the success of these syntheses, and its preparation often involves the use of HBr in acetic acid to activate the anomeric center of a more stable precursor. nih.govcdnsciencepub.com

Advanced Spectroscopic and Analytical Techniques for Reaction Characterization and Product Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-acetoxy-5-bromotetrahydropyran and its derivatives. ¹H NMR, in particular, is instrumental in determining the stereochemistry of the anomeric center and confirming conformational details of the pyranose ring.

The coupling constants (³J) between adjacent protons are highly informative. For instance, a large coupling constant (typically 8-10 Hz) between the anomeric proton (H-1) and the proton at C-2 (H-2) is indicative of a trans-diaxial relationship, suggesting the formation of a β-glycoside. Conversely, a smaller coupling constant (1-4 Hz) suggests a cis relationship, which could indicate an α-glycoside. These values are crucial for assigning the stereochemical outcome of glycosylation reactions. Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to assign all proton and carbon signals unambiguously, providing a complete picture of the molecular structure and aiding in the elucidation of reaction mechanisms.

Table 1: Representative ¹H NMR Coupling Constants for Stereochemical Assignment

| Protons | Coupling Constant (J) Value (Hz) | Stereochemical Implication |

|---|---|---|

| H-1, H-2 | ~8-10 Hz | Trans (e.g., β-anomer) |

Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation of Derivatives

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of reactions involving 2-acetoxy-5-bromotetrahydropyran and for confirming the molecular weight of intermediates and final products. Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used to generate ions of the target molecules with minimal fragmentation. This allows for the accurate determination of the molecular weight of the glycosylated products and any reaction intermediates.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another valuable technique, particularly for less polar or more complex glycosides. It can provide clear molecular ion peaks and fragmentation patterns that offer structural information about the carbohydrate and aglycone moieties. By tracking the disappearance of the starting material and the appearance of the product ion peaks over time, reaction kinetics can be studied and reaction completion can be confirmed.

Chromatographic Methods for Reaction Progress Monitoring and Product Isolation

Chromatographic techniques are fundamental for both monitoring the progress of glycosylation reactions and for the purification of the resulting products. Thin-Layer Chromatography (TLC) offers a rapid and simple method for qualitative reaction monitoring. By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of new products can be visualized under UV light or by staining.

High-Performance Liquid Chromatography (HPLC) provides a more quantitative and higher resolution method for reaction monitoring. By analyzing aliquots of the reaction mixture at different time points, the formation of products and the consumption of reactants can be precisely quantified. Furthermore, preparative HPLC is a powerful technique for the isolation and purification of the desired glycosylated product from unreacted starting materials and byproducts, ensuring high purity of the final compound.

X-ray Crystallography for Definitive Structural Determination of Glycosylation Products

While NMR and MS provide significant structural information, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of crystalline glycosylation products. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of the molecule in the solid state. A successful single-crystal X-ray diffraction analysis provides irrefutable proof of the stereochemical outcome of a glycosylation reaction, solidifying the assignments made by spectroscopic methods like NMR. This is particularly crucial when novel or unexpected stereoisomers are formed.

Future Directions and Emerging Research Frontiers in Glycosylation Using 5 Bromooxan 2 Ol Derivatives

The field of chemical glycosylation is continually evolving, driven by the demand for complex carbohydrates for biological study and therapeutic development. Glycosyl donors based on the 5-bromooxan-2-ol scaffold, as representatives of the broader class of glycosyl halides, are central to these advancements. Future research is focused on enhancing the efficiency, sustainability, and scope of glycosylation methodologies.

Q & A

Q. What are the optimal synthetic routes for preparing acetic acid;5-bromooxan-2-ol, and how can purity be validated?

The synthesis typically involves bromination of oxan-2-ol derivatives followed by conjugation with acetic acid. Key parameters include:

- Temperature control : Maintain 60–80°C during bromination to minimize side reactions (e.g., debromination) .

- Solvent selection : Use polar aprotic solvents like DMF to stabilize intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Validate purity via ¹H NMR (e.g., absence of peaks at δ 1.2–1.5 ppm for residual starting material) and HPLC (retention time matching reference standards) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify bromine-induced deshielding (e.g., δ 4.2–4.5 ppm for oxan-2-ol protons) and ester carbonyl signals (δ 170–175 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 239.0 for C₇H₁₁BrO₃) .

- IR spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC. Brominated analogs show instability at pH > 10 due to hydrolysis .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures. Most brominated esters degrade above 150°C .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced reactivity of this compound in nucleophilic substitutions compared to non-halogenated analogs?

The bromine atom acts as a leaving group, lowering the activation energy for nucleophilic attack. Kinetic studies (e.g., SN2 reactions with sodium ethoxide) show a 5-fold rate increase compared to non-brominated oxan-2-ol derivatives. Use stopped-flow spectrophotometry to track reaction progress and calculate rate constants .

Q. How does the bromine substituent influence interactions with biological targets, such as enzymes or membranes?

- Enzyme inhibition : Bromine enhances hydrophobic interactions with active sites. For example, brominated compounds inhibit serine hydrolases (IC₅₀ = 2.5 µM vs. 7.8 µM for non-brominated analogs) .

- Membrane permeability : LogP calculations (e.g., using ChemDraw) indicate increased lipophilicity (LogP = 1.8 vs. 1.2 for non-brominated analogs), improving cellular uptake .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Q. What advanced analytical methods are suitable for quantifying this compound in complex mixtures?

Q. How can derivatives of this compound be rationally designed for drug discovery?

- Scaffold modification : Replace the bromine with fluorine (bioisosterism) to improve metabolic stability .

- QSAR modeling : Train models on brominated compound libraries to predict ADMET properties .

Methodological Considerations

Q. What precautions are necessary when handling this compound in biological assays?

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Round-robin testing : Collaborate with independent labs to replicate synthesis and characterization .

- Batch analysis : Compare yields and purity across ≥3 batches using ANOVA (target RSD < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.